molecular formula C9H11NO2 B3056337 phenyl-Alanine CAS No. 705-61-3

phenyl-Alanine

Cat. No.: B3056337
CAS No.: 705-61-3
M. Wt: 165.19 g/mol
InChI Key: XWKAVQKJQBISOL-ZETCQYMHSA-N
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Description

Phenylalanine is an essential alpha-amino acid with the chemical formula C9H11NO2. It is a precursor for several important molecules, including tyrosine, dopamine, norepinephrine, and epinephrine. Phenylalanine is found naturally in the milk of mammals and is used in the manufacture of food and drink products. It is also sold as a nutritional supplement due to its role as a precursor to the neuromodulator phenethylamine .

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenylalanine can be synthesized through several methods. One of the earliest synthetic routes involves the reaction of phenylacetaldehyde with hydrogen cyanide and ammonia . Another method includes the enzymatic hydrolysis of benzylhydantoins or the microbial degradation of DL-phenylalanine .

Industrial Production Methods

The most commercially successful method for producing phenylalanine is through microbial fermentation. This involves the use of bacterial strains that overproduce phenylalanine. The fermentation process is optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Phenylalanine undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

    Oxidation: Phenylalanine can be oxidized to form phenylpyruvic acid using reagents like potassium permanganate.

    Reduction: Reduction of phenylalanine can yield phenylethylamine.

    Substitution: Phenylalanine can undergo substitution reactions where the amino group is replaced by other functional groups.

Major Products

    Oxidation: Phenylpyruvic acid

    Reduction: Phenylethylamine

    Substitution: Various substituted phenylalanine derivatives

Scientific Research Applications

Phenylalanine has numerous applications in scientific research:

Mechanism of Action

Phenylalanine exerts its effects by being a precursor to several important molecules. It is converted into tyrosine, which is then used to synthesize neurotransmitters like dopamine, norepinephrine, and epinephrine. These neurotransmitters play crucial roles in mood regulation, alertness, and the fight-or-flight response .

Comparison with Similar Compounds

Phenylalanine is similar to other amino acids like tyrosine and tryptophan. it is unique due to its role as a precursor to both tyrosine and several neurotransmitters. Tyrosine, on the other hand, is directly involved in the synthesis of neurotransmitters but does not serve as a precursor to phenylalanine. Tryptophan is another essential amino acid that serves as a precursor to serotonin, another important neurotransmitter .

List of Similar Compounds

  • Tyrosine
  • Tryptophan
  • Phenylpyruvic acid

Properties

IUPAC Name

(2S)-2-anilinopropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-7(9(11)12)10-8-5-3-2-4-6-8/h2-7,10H,1H3,(H,11,12)/t7-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWKAVQKJQBISOL-ZETCQYMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70355877
Record name phenyl-Alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70355877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

705-61-3
Record name N-Phenyl-L-alanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=705-61-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name phenyl-Alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70355877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of alanine (356 mg, 4.0 mmol), iodobenzene (816 mg, 4.0 mmol), trans-dichlorobis(tri-o-tolylphosphine)palladium(II) {Pd[P(o-Tol)3]2Cl2} (160 mg, 0.2 mmol), copper(I) iodide (40 mg, 0.2 mmol), K2CO3 (552 mg, 4.0 mmol), benzyltriethylammonium chloride (160 mg, 0.8 mmol), triethylamine (1.6 mL) and water (0.8 mL) in DMF (8 mL) was stirred under nitrogen atmosphere at 100° C. for 20 hours. The mixture was cooled to room temperature, diluted with ethyl acetate (50 mL) and water (50 mL), acidified with 6N HCl to the pH=2 to 3. The aqueous layer was extracted with ethyl acetate (50 mL×4). The combined organic layers were washed with water, brine, dried over anhydrous Na2SO4, filtered and evaporated in vacuo to give a red oil. Flash chromatography using hexane/ethyl acetate/acetic acid (95/5/0.5 to 80/20/0.5) to afford 300 mg (45% yield) of the title compound as a pink solid. 1H-NMR (500 MHz, CDCl3/CD3OD=0.5 ml/3 drops) δ 1.45 (d, 3H), 4.02-4.15 (m, H), 6.57-6.70 (m, 3H), 7.11-7.25 (m, 2H); Analytical HPLC: 6.10 min. LC-MS: m/e=166 (M+H+).
Name
copper(I) iodide
Quantity
40 mg
Type
catalyst
Reaction Step One
Name
Quantity
0.8 mL
Type
solvent
Reaction Step Two
Name
hexane ethyl acetate acetic acid
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
1.6 mL
Type
solvent
Reaction Step Four
Quantity
356 mg
Type
reactant
Reaction Step Five
Quantity
816 mg
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
[Compound]
Name
Pd[P(o-Tol)3]2Cl2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
552 mg
Type
reactant
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
160 mg
Type
catalyst
Reaction Step Nine
Name
Quantity
8 mL
Type
solvent
Reaction Step Ten
Quantity
50 mL
Type
solvent
Reaction Step Eleven
Name
Quantity
50 mL
Type
solvent
Reaction Step Eleven
Yield
45%

Synthesis routes and methods II

Procedure details

A mixture of alanine (356 mg, 4.0 mmol), iodobenzene (816 mg, 4.0 mmol), trans-dichlorobis(tri-o-tolylphosphine) palladium (II) {Pd[P(o-Tol)3]2Cl2} (160 mg, 0.2 mmol), copper (I) iodide (40 mg, 0.2 mmol), K2CO3 (552 mg, 4.0 mmol), benzyltriethylammonium chloride (160 mg, 0.8 mmol), triethylamine (1.6 mL) and water (0.8 mL) in DMF (8 mL) was stirred under nitrogen atmosphere at 100° C. for 20 hours. The mixture was cooled to room temperature, diluted with ethyl acetate (50 mL) and water (50 mL), acidified with 6N HCl to the pH=2 to 3. The aqueous layer was extracted with ethyl acetate (50 mL×4). The combined organic layers were washed with water, brine, dried over anhydrous Na2SO4, filtered and evaporated in vacuo to give a red oil. Flash chromatography using hexane/ethyl acetate/acetic acid (95/5/0.5 to 80/20/0.5) to afford 300 mg (45% yield) of the title compound as a pink solid. 1H-NMR (500 MHz, CDCl3/CD3OD=0.5 ml/3 drops): δ 1.45 (d, 3H), 4.02-4.15 (m, H), 6.57-6.70 (m, 3H), 7.11-7.25 (m, 2H); Analytical HPLC: 6.10 min. LC-MS: m/e=166 (M+H+).
Name
copper (I) iodide
Quantity
40 mg
Type
catalyst
Reaction Step One
Name
Quantity
0.8 mL
Type
solvent
Reaction Step Two
Name
hexane ethyl acetate acetic acid
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
1.6 mL
Type
solvent
Reaction Step Four
Quantity
356 mg
Type
reactant
Reaction Step Five
Quantity
816 mg
Type
reactant
Reaction Step Five
[Compound]
Name
trans-dichlorobis(tri-o-tolylphosphine) palladium (II)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
Pd[P(o-Tol)3]2Cl2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
552 mg
Type
reactant
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
160 mg
Type
catalyst
Reaction Step Nine
Name
Quantity
8 mL
Type
solvent
Reaction Step Ten
Quantity
50 mL
Type
solvent
Reaction Step Eleven
Name
Quantity
50 mL
Type
solvent
Reaction Step Eleven
Yield
45%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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